(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Brand Name: Vulcanchem
CAS No.: 145107-27-3
VCID: VC0115639
InChI: InChI=1S/C9H12O3/c1-9(2)11-6-4-3-5-7(10-5)8(6)12-9/h3-8H,1-2H3/t5-,6-,7-,8-/m1/s1
SMILES: CC1(OC2C=CC3C(C2O1)O3)C
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole

CAS No.: 145107-27-3

Main Products

VCID: VC0115639

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole - 145107-27-3

CAS No. 145107-27-3
Product Name (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name (3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Standard InChI InChI=1S/C9H12O3/c1-9(2)11-6-4-3-5-7(10-5)8(6)12-9/h3-8H,1-2H3/t5-,6-,7-,8-/m1/s1
Standard InChIKey GAUDXMCZQNKKEF-WCTZXXKLSA-N
Isomeric SMILES CC1(O[C@@H]2C=C[C@@H]3[C@H]([C@@H]2O1)O3)C
SMILES CC1(OC2C=CC3C(C2O1)O3)C
Canonical SMILES CC1(OC2C=CC3C(C2O1)O3)C
PubChem Compound 10909948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator